molecular formula C15H22N2O2 B1445644 2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one CAS No. 1421607-32-0

2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one

Cat. No. B1445644
M. Wt: 262.35 g/mol
InChI Key: SOSWGPBKUBXIJT-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one, also known as 2-(3,5-dimethylphenoxy)-1-(3-methylpiperazin-1-yl)ethanone and abbreviated as 2-DMPMPE, is a synthetic compound belonging to the class of piperazinones. It is a white crystalline powder that is soluble in water and polar organic solvents. 2-DMPMPE is a versatile synthetic compound with a range of applications in the fields of medicine, chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Inhibitory Activity

A key area of research involving compounds similar to 2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one includes the synthesis of novel derivatives with potential inhibitory activities against enzymes or receptors. For example, derivatives have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, a critical enzyme in the metabolism of fatty acids, indicating the potential therapeutic applications of these compounds in inflammatory and other diseases (Asghari et al., 2016).

Structural and Crystallographic Studies

Compounds structurally related to 2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one have been characterized by X-ray powder diffraction, which is crucial for understanding their crystal structure and potential for forming cocrystals. This knowledge can be applied in the design of new materials with desired physical and chemical properties (Olszewska et al., 2011).

Nonlinear Optical Properties

Research has also explored the nonlinear optical properties of compounds with structural features similar to 2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one. These studies are fundamental in the development of new materials for optical applications, such as in telecommunications, laser technologies, and photonic devices (Razvi et al., 2019).

Antiviral and Antibacterial Activities

Compounds with a similar chemical structure have shown potential in the synthesis of derivatives with antiviral and antibacterial activities. This is particularly important in the search for new therapeutic agents against infectious diseases. For instance, derivatives have been synthesized and shown to possess virus-inhibiting properties against the human immunodeficiency virus (Novikov et al., 2004).

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-6-12(2)8-14(7-11)19-10-15(18)17-5-4-16-13(3)9-17/h6-8,13,16H,4-5,9-10H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSWGPBKUBXIJT-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)COC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)COC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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